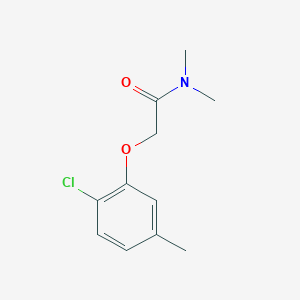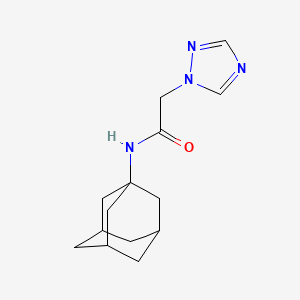
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide (CTPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTPC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide is not fully understood, but it has been suggested that it may act as an inhibitor of various enzymes and proteins. Some studies have reported that N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that play a role in inflammation. Other studies have suggested that N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide may inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. In vitro and in vivo studies have shown that N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis. N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide. One potential direction is the development of new drug candidates based on N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide for the treatment of various diseases. Another direction is the exploration of N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide's potential applications in materials science, such as the development of new polymers and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide and its physiological effects, which may lead to the discovery of new therapeutic targets. Finally, the development of new synthesis methods for N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide may lead to the production of more stable and efficient compounds.
Synthesemethoden
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide can be synthesized using different methods, including the reaction of 4-chloropyrazole with cyclohexanecarboxylic acid, followed by reduction and acetylation. Another method involves the reaction of 4-chloropyrazole with cyclohexylmethylamine, followed by acetylation. The synthesis of N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been reported in various research articles, and the purity of the synthesized compound has been confirmed using different analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. In materials science, N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been explored for its potential applications in the development of new materials, such as polymers and nanoparticles. In analytical chemistry, N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been used as a reagent for the determination of various metal ions.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11-14(12(2)18(4)16-11)15(19)17(3)10-13-8-6-5-7-9-13/h13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZGGGIWZARRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)

![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)

![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)








![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)